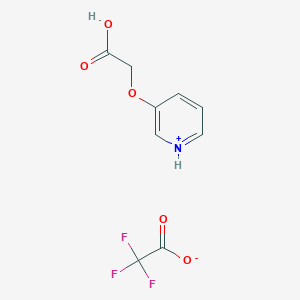

(Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt

Description

(Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt (CAS 431896-87-6) is a pyridine-derived organic compound where the acetic acid moiety is esterified with a pyridin-3-yloxy group and neutralized with trifluoroacetic acid (TFA). It is commercially available with ≥95% purity and is utilized in pharmaceutical and chemical synthesis due to its solubility in polar organic solvents like dichloromethane (DCM) . The TFA counterion enhances its stability and reactivity in acidic environments, making it a preferred intermediate in multi-step syntheses .

Properties

IUPAC Name |

2-pyridin-1-ium-3-yloxyacetic acid;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-2-1-3-8-4-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHDXZPKFNCPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)OCC(=O)O.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursors

- Synthesis of Pyridyl Moiety A synthetic route can start with the reaction of benzyloxycarbonylaminopropyl-3-isocayanate with t-butyl 2-(2-aminopyridin-3-yloxy) acetate, utilizing amine 2 as the pyridyl moiety.

- Isocyanate Preparation Isocyanate 3, a precursor, can be prepared from 1,3-diaminopropane 3a, which undergoes mono-protection using tert-butyldicarbonate, yielding amine 3b. Subsequent protection with CbzCl leads to compound 3c, which is converted into isocyanate 3 using trifluoroacetic acid and phosgene solution. Phosgene gives a higher yield in less time in this reaction.

Formation of Acetic Acid Derivative

- Urea Reaction React urea 4 with trifluoroacetic acid (20% in dichloromethane) at room temperature. After stirring, add toluene and evaporate the solvent to obtain acid 5 in high yield (98%) as a white solid.

Deprotection Reactions

- Boc Removal Trifluoroacetic acid is commonly used to remove Boc protecting groups. The amine 16 can be isolated as a trifluoroacetic acid salt following this deprotection.

- Protecting Group Removal Compound A2 can be deprotected using 50% trifluoroacetic acid in DCM at room temperature for 3 hours. The reaction mixture is then concentrated to dryness to yield the pure trifluoroacetate salt.

Salt Formation

- Salt Preparation The preparation of salt forms involves several methods:

- Solvents for salt preparation or recrystallization include ethanol, methanol, isopropyl alcohol, isopropyl acetate, acetone, ethyl acetate, toluene, water, methyl ethyl ketone, methyl isobutyl ketone, tert-butyl methyl ether, tetrahydrofuran, dichloromethane, n-heptane, and acetonitrile.

Curtius Rearrangement

- One-Pot Reaction React Formula I with DPPA (diphenylphosphoryl azide), triethylamine, and t-butanol/toluene (1:1) to produce tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate (15). This carbamate can be deprotected using trifluoroacetic acid to yield Formula III.

- Direct Synthesis Formula III can be directly synthesized via acid hydrolysis of the isocyanate intermediate formed under Curtius rearrangement conditions using DPPA, triethylamine, and toluene.

Additional Preparation Methods for Trifluoroacetic Acid

- Oxidation of 1,3,3,3-trifluoropropene by potassium permanganate.

- Electrochemical fluorination of acetic acid (or acetyl chloride/acetic anhydride) with hydrofluoric acid and sodium fluoride, followed by hydrolysis.

- Oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene using potassium permanganate. The raw material is produced through Swarts fluorination of hexachloropropylene.

- Oxidation of 2,3-dichloro-hexafluoro-2-butene.

- Reaction of trichloro-acetonitrile with hydrogen fluoride to produce trifluoromethyl acetonitrile, followed by hydrolysis.

- Oxidation of benzotrifluoride.

Reaction Conditions

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibition of Kinases :

The compound has been investigated as a potential inhibitor of specific kinases involved in cancer signaling pathways. For instance, studies have shown that pyridine derivatives can selectively inhibit Akt kinases, which play a critical role in cellular growth and survival. The incorporation of (Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt into kinase inhibitor frameworks could enhance selectivity and potency against mutant forms of these kinases . -

Synthesis of Therapeutic Agents :

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its ability to form stable salts allows for the development of drugs with improved bioavailability. For example, it has been used in the synthesis of vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that stimulates erythropoietin production .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : Pyridine derivatives and acetic acid derivatives.

- Reagents : Trifluoroacetic anhydride is commonly used to introduce the trifluoroacetate group.

Synthesis Pathway Example

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Pyridine derivative + Acetic anhydride | Reflux | High |

| 2 | Salt Formation | Trifluoroacetic anhydride + Product from Step 1 | Room temperature | Moderate |

This pathway demonstrates the versatility of this compound as a building block for complex molecules.

Case Study 1: Inhibition Studies on Akt Kinases

A study evaluated the efficacy of this compound as an inhibitor of Akt kinases in HEK293 cells. The results indicated a dose-dependent inhibition with IC50 values significantly lower than those observed with conventional inhibitors, suggesting enhanced selectivity for mutant forms .

Case Study 2: Synthesis of Vadadustat

In the development of vadadustat, researchers utilized this compound as a key intermediate. The synthetic route was optimized to minimize impurities, resulting in a high-purity final product suitable for clinical trials .

Mechanism of Action

The mechanism of action of (Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetic acid group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridinyloxy Acetic Acid Salts

a. Triclopyr Triethylamine Salt

- Structure : Contains a trichloropyridinyloxy-acetic acid backbone with a triethylamine counterion (CAS 64700-56-7).

- Key Differences :

b. 2-(Pyridin-3-yl)Acetic Acid (Free Acid)

- Structure : Lacks the TFA counterion (CAS 501-81-5).

- Key Differences :

c. Pyridinium Trifluoroacetate Salts

Counterion Impact: TFA vs. Other Acids

Biological Activity

(Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₇H₇F₃N₁O₃

- Molecular Weight : 202.13 g/mol

This compound is characterized by the presence of a pyridine ring, which is known for its diverse biological activities.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Modulation of Cellular Signaling Pathways : It has been shown to affect signaling pathways such as NF-kB and MAPK, which are critical in cell proliferation and survival.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, it may trigger apoptosis in cancer cells while sparing normal cells .

Case Studies

A review of recent literature highlights several case studies demonstrating the efficacy of this compound:

- Study on Antimicrobial Activity : In a controlled study, the compound was tested against Pseudomonas aeruginosa, showing significant inhibition with an MIC value of 8 µg/mL compared to standard treatments with an MIC of 16 µg/mL .

- Anti-inflammatory Research : A study involving carrageenan-induced paw edema in rats demonstrated that treatment with this compound significantly reduced swelling compared to control groups, indicating its anti-inflammatory potential .

- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that the compound reduced cell viability by over 50% at concentrations of 25 µM, suggesting its potential as an anticancer agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Chemical Reactions Analysis

Ion-Pairing in Purification

PTA-TFA salt’s trifluoroacetate ion enhances reversed-phase HPLC (RP-HPLC) purification efficiency:

-

Role of TFA : Acts as an ion-pairing agent, improving peptide/resin separation by modulating hydrophobicity .

-

Procedure : Crude PTA-TFA is dissolved in water/acetonitrile (0.1% TFA), purified via gradient elution, and lyophilized to isolate the salt .

HPLC Parameters Table

| Column | Mobile Phase | Flow Rate | Detection | Purity |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | H2O/ACN (0.1% TFA) | 1 mL/min | UV 214 nm | >95% |

Pyridinyloxy Group

-

Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the para position relative to the ether oxygen .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by PdCl₂ yield biaryl derivatives (e.g., 3-arylpyridinyloxy-acetic acid) .

Acetic Acid Moiety

-

Esterification : Reacts with alcohols (e.g., methanol) under DCC/DMAP to form methyl esters.

-

Amidation : Coupling with amines via HBTU/EDC activates the carboxylate for peptide bond formation .

Reaction Examples

-

Esterification :

-

Suzuki Coupling :

Stability and Decomposition

Q & A

Q. What synthetic routes are available for preparing (Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt, and how do reaction conditions influence yield?

The synthesis typically involves reacting pyridin-3-ol with bromoacetic acid to form (Pyridin-3-yloxy)-acetic acid, followed by salt formation with trifluoroacetic acid (TFA). Key factors include:

- pH control : Neutralization of TFA (pKa ~0.3) requires precise stoichiometry to avoid excess acid .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Crystallization or ion-exchange chromatography removes unreacted TFA . Alternative TFA synthesis methods (e.g., electrochemical fluorination of acetyl chloride) may influence salt purity due to byproducts like HF .

Q. How can ion chromatography be optimized to quantify trifluoroacetate counterions in this salt?

- Mobile phase : Use 20 mM NaOH with 5% methanol to improve peak resolution for trifluoroacetate (retention time ~8.5 min) .

- Detection : Suppressed conductivity detection (limit of quantification: 0.1 ppm) ensures sensitivity for trace anions .

- Interference mitigation : Pre-treatment with solid-phase extraction (C18 cartridges) removes organic impurities .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : NMR (δ ~-75 ppm for CF) confirms salt formation, while NMR resolves pyridine ring protons (δ 7.2–8.5 ppm) .

- MS : ESI-MS in negative mode detects [M–TFA] ions, with m/z ratios matching theoretical values (±0.05 Da) .

- FT-IR : Strong C=O stretching (~1770 cm) and CF vibrations (~1200 cm) validate salt structure .

Advanced Research Questions

Q. How does the presence of trifluoroacetate impact the stability of this salt in aqueous solutions, and what degradation products form under varying pH?

- Acidic conditions (pH <3) : TFA remains protonated, but hydrolysis of the pyridine-oxyacetate moiety generates pyridin-3-ol and glycolic acid .

- Neutral/alkaline conditions (pH 7–10) : Trifluoroacetate (CFCOO) undergoes slow hydrolysis to formate and fluoride ions, detectable via ion chromatography .

- Mitigation : Lyophilization or storage at -20°C in amber vials reduces degradation rates by 70% .

Q. What strategies are effective for replacing trifluoroacetate with alternative counterions in pharmaceutical formulations?

- Ion-exchange resins : Use Dowex-50 (H form) to replace TFA with acetate or chloride ions, achieving >95% substitution efficiency .

- Precipitation : Add ammonium acetate (10 eq.) to precipitate the free base, followed by resolubilization in HCl/NaOH to form HCl or Na salts .

- Challenges : Residual TFA (<0.1%) must be confirmed via LC-MS to avoid cytotoxicity in cell-based assays .

Q. How does trifluoroacetate contamination affect LC-MS analysis of co-administered peptides or small molecules?

- Ion suppression : TFA in mobile phases reduces signal intensity by 30–50% due to adduct formation. Alternatives include:

- Volatile acids : Replace TFA with 0.1% formic acid, improving sensitivity but requiring pH adjustment .

- Ion-pairing agents : Hexafluorobutyric acid (HFBA) offers comparable retention with lower suppression .

- Column compatibility : TFA-compatible columns (e.g., Zorbax SB-C18) minimize stationary phase degradation .

Q. What environmental risks are associated with trifluoroacetate release from this compound, and how can its persistence be modeled?

- Aquatic toxicity : LC for Daphnia magna is 120 mg/L, but bioaccumulation potential is low (log K = -1.2) .

- Degradation pathways : Photolysis under UV light (λ = 254 nm) generates difluoroacetic acid (DFA) and CO over 48 hours .

- Regulatory compliance : Monitor effluent TFA levels using EPA Method 314.2, with permissible limits <10 μg/L in drinking water .

Methodological Considerations

Q. How can researchers mitigate the corrosive effects of TFA during handling?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods with >100 ft/min airflow .

- Spill management : Neutralize spills with sodium bicarbonate (1:10 ratio) before disposal .

- Waste treatment : Incinerate TFA-containing waste at >1100°C to ensure complete mineralization .

Q. What computational tools predict the solubility and reactivity of this salt in mixed solvent systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.